

Scripting Population Genetic Analyses with DAPCy: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

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Introduction

Discriminant Analysis of Principal Components (DAPC) is a powerful multivariate statistical method used to identify and describe genetic clusters of related individuals.^{[1][2]} This technique is particularly well-suited for population genetic analyses as it does not rely on the assumptions of Hardy-Weinberg equilibrium or linkage equilibrium, making it applicable to a wide range of organisms, including those that are clonal or partially clonal.^[1] DAPC operates in two main steps: first, a Principal Component Analysis (PCA) is performed to transform the genetic data and reduce its dimensionality, followed by a Discriminant Analysis (DA) to maximize the separation between predefined or inferred groups.^{[1][2][3]}

Recently, the **DAPCy** Python package has emerged as a computationally efficient and scalable alternative to the original adegenet R package.^{[4][5][6]} **DAPCy** leverages machine learning libraries like scikit-learn to handle large genomic datasets with improved speed and lower memory consumption, making it an ideal tool for modern population genetic and genomic studies.^{[4][5][6]} These application notes provide a detailed protocol for scripting population genetic analyses using **DAPCy**, from data preparation to the interpretation of results.

Core Concepts

DAPC can be applied in two primary scenarios:

- When population groups are known a priori: In this case, DAPC is used to describe the genetic differences between these predefined populations and to assign individuals to them. [7]
- When population groups are unknown: Here, a clustering algorithm, typically k-means, is first applied to the principal components of the genetic data to infer the number of genetic clusters.[4][8] DAPC is then used to describe these newly identified clusters.

A critical step in DAPC is the selection of the number of principal components (PCs) to retain. Retaining too few PCs may result in the loss of important genetic information, while retaining too many can lead to model overfitting, especially when gene flow between clusters is high.[9] Cross-validation is a robust method to determine the optimal number of PCs.[1]

Experimental Protocols

This section details the methodology for conducting a de novo population structure analysis using **DAPCy**, where population groups are not known beforehand.

Protocol 1: De Novo Population Structure Analysis with DAPCy

Objective: To identify genetic clusters in a population and describe their genetic differentiation.

Materials:

- A genotype dataset in a compatible format (e.g., VCF, BED, or a simple matrix of genotypes). [4]
- A Python environment with the **DAPCy** package and its dependencies installed.

Procedure:

- Data Loading and Preparation:
 - Load your genetic data into the Python environment. **DAPCy** provides functions to handle various formats. For this protocol, we will assume the data is in a NumPy array or a similar

matrix format where rows represent individuals and columns represent genetic markers (e.g., SNPs).

- Ensure the data is clean and properly formatted. This may involve steps like removing individuals or loci with high rates of missing data.
- Finding the Optimal Number of Clusters (K-means Clustering):
 - The first step in a de novo analysis is to identify the most likely number of genetic clusters in your data.^[8] This is achieved by running the k-means clustering algorithm for a range of k values and evaluating the goodness of fit for each k.^[4]
 - The Bayesian Information Criterion (BIC) is a commonly used metric to identify the optimal k, with the lowest BIC value often indicating the best fit.^[8] However, an "elbow" in the plot of BIC values against k is also a good indicator of the optimal number of clusters.
 - In **DAPCy**, you can use the `kmeans_group()` function in conjunction with `fit_transform()` and `evaluate_clusters` to perform this step.^[4]
- Principal Component Analysis (PCA):
 - Once the optimal number of clusters (k) is determined, the next step is to perform a PCA on the genotype data. The goal of this step is to reduce the dimensionality of the data while retaining the majority of the genetic variation.
 - A crucial parameter choice is the number of principal components (PCs) to retain. While there are various methods to guide this choice, a common practice is to examine the scree plot (a plot of the eigenvalues of the PCs) and retain the PCs that explain a significant portion of the variance.
 - Cross-validation, implemented in `adegenet` through the `xvalDapc` function, is a robust method to determine the optimal number of PCs by assessing the predictive success of the DAPC model with different numbers of PCs.^[1] A similar approach can be scripted in Python. A general guideline is that the number of PCs should not exceed the number of effective populations minus one (k-1).^[7]
- Discriminant Analysis of Principal Components (DAPC):

- With the optimal number of clusters and the retained PCs, you can now perform the discriminant analysis. The **DAPCy** workflow will use the cluster assignments from the k-means step as the prior population groups.
- The DAPC will compute discriminant functions that maximize the variance between the inferred clusters while minimizing the variance within them.[\[2\]](#)
- Visualization and Interpretation:
 - The results of the DAPC can be visualized using scatter plots of the individuals on the first few discriminant functions. This allows for a visual assessment of the genetic separation between the identified clusters.
 - Another useful visualization is a compoplot, which displays the posterior membership probabilities of each individual to each of the inferred clusters. This can reveal patterns of admixture or uncertainty in cluster assignment.

Data Presentation

The quantitative outputs of a **DAPCy** analysis should be summarized in tables for clear interpretation and comparison.

Table 1: K-means Clustering Results

Number of Clusters (k)	Bayesian Information Criterion (BIC)
1	Value
2	Value
3	Value
4	Value
5	Value
...	...

Table 2: Principal Component Analysis Summary

Principal Component	Eigenvalue	Variance Explained (%)	Cumulative Variance (%)
1	Value	Value	Value
2	Value	Value	Value
3	Value	Value	Value
...

Table 3: DAPC Model Performance (from Cross-Validation)

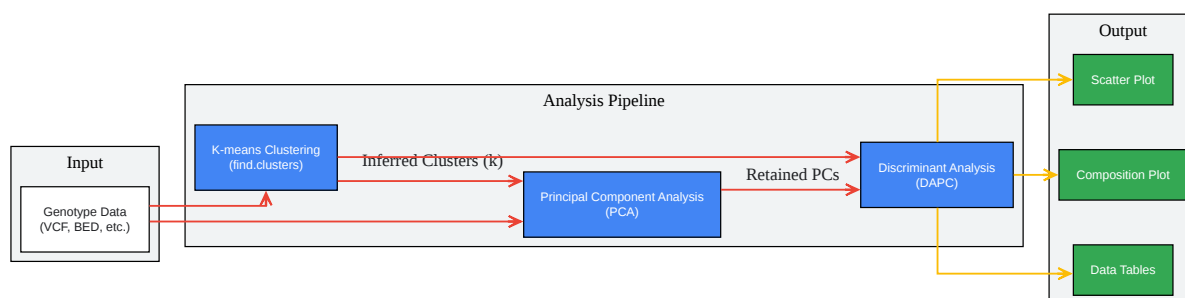
Number of PCs Retained	Mean Successful Assignment (%)	Standard Deviation
10	Value	Value
20	Value	Value
30	Value	Value
40	Value	Value
...

Table 4: Individual Posterior Membership Probabilities

Individual ID	Cluster 1	Cluster 2	Cluster 3	...	Assigned Cluster
Ind_001	Prob	Prob	Prob	...	Cluster
Ind_002	Prob	Prob	Prob	...	Cluster
Ind_003	Prob	Prob	Prob	...	Cluster
...

Mandatory Visualization

The logical workflow of a de novo DAPC analysis can be represented as a directed graph.



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Caption: Logical workflow for a de novo DAPC analysis.

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